N-butyl-N,4,4-trimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
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Overview
Description
N-butyl-N,4,4-trimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound featuring a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,4,4-trimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine typically involves multi-step organic reactions. Key steps include the formation of the pyrrolidine ring, incorporation of the oxa and thia functionalities, and the final assembly of the tetracyclic core. Reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, such as continuous flow chemistry, to enhance efficiency and reduce costs. Optimization of reaction parameters and the use of automated systems can further improve the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N,4,4-trimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-butyl-N,4,4-trimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has numerous applications in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe for studying biological processes and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry: Utilization in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-N,4,4-trimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biological pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic amines and heterocyclic compounds with pyrrolidine, oxa, and thia rings. Examples include:
- Tetracyclic amines with different substituents on the pyrrolidine ring.
- Compounds with varying degrees of saturation and functionalization of the oxa and thia rings.
Uniqueness
N-butyl-N,4,4-trimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its specific combination of functional groups and tetracyclic structure, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H31N5OS |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-butyl-N,4,4-trimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C23H31N5OS/c1-5-6-9-27(4)21-19-18(24-14-25-21)17-15-12-23(2,3)29-13-16(15)20(26-22(17)30-19)28-10-7-8-11-28/h14H,5-13H2,1-4H3 |
InChI Key |
YDKQUGXRRPKTKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)N5CCCC5 |
Origin of Product |
United States |
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